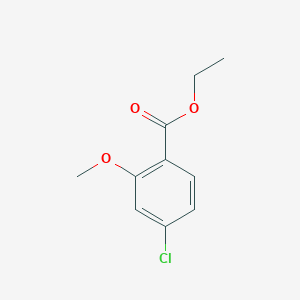

4-Chloro-2-methoxybenzoic acid ethyl ester, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-methoxybenzoic acid is an organic compound with the molecular formula ClC6H3(OCH3)CO2H . It is a white to light brown fine crystalline powder . This compound is used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1’H-1,3’-bipyrrol-2’-yl)(2-methoxyphenyl)methanone .

Synthesis Analysis

The synthesis of 4-Chloro-2-methoxybenzoic acid can be achieved from 4-chlorobenzoic acid via a multi-step reaction process . The esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxybenzoic acid consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a carboxylic acid group . The molecular weight of this compound is 186.59 .Chemical Reactions Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of these esters is not well developed .Physical And Chemical Properties Analysis

4-Chloro-2-methoxybenzoic acid has a melting point of 146-148 °C . It is soluble in methanol . The compound is a solid in form and is white to almost white in color .Aplicaciones Científicas De Investigación

4-Chloro-2-methoxybenzoic acid ethyl ester, 97% has been studied for its potential applications in drug discovery, biochemistry, and physiology. In drug discovery, 4-Chloro-2-methoxybenzoic acid ethyl ester, 97% has been used to study the binding of ligands to their target proteins, as well as to study the structure-activity relationships of drug molecules. In biochemistry, 4-Chloro-2-methoxybenzoic acid ethyl ester, 97% has been used as a reagent in enzyme-catalyzed reactions, and as a substrate in metabolic pathways. In physiology, 4-Chloro-2-methoxybenzoic acid ethyl ester, 97% has been used to study the effects of drugs on the body, and to study the effects of hormones on the body.

Mecanismo De Acción

Target of Action

Similar compounds, such as benzoic acid derivatives, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzoic acid derivatives can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.

Biochemical Pathways

It’s known that benzoic acid derivatives can form complexes with various metal ions, such as mn 2+, co 2+, ni 2+, cu 2+, and zn 2+ . This suggests that the compound may interact with metalloproteins or metal-dependent enzymes, potentially affecting their function and the biochemical pathways they are involved in.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methoxybenzoic acid ethyl ester. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s solubility, stability, and reactivity . Furthermore, the compound’s action may also be influenced by the physiological environment, including the presence of specific enzymes or transport proteins, and the pH of different body compartments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-Chloro-2-methoxybenzoic acid ethyl ester, 97% in lab experiments include its low toxicity profile, its low melting point, and its ability to form complexes with other molecules. The main limitation of 4-Chloro-2-methoxybenzoic acid ethyl ester, 97% is its lack of specificity, as it can bind to a wide range of molecules, making it difficult to study the effects of a single molecule.

Direcciones Futuras

The potential future directions of 4-Chloro-2-methoxybenzoic acid ethyl ester, 97% research include further study of its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 4-Chloro-2-methoxybenzoic acid ethyl ester, 97% in drug discovery, biochemistry, and physiology. Additionally, further research could be done to explore the potential of 4-Chloro-2-methoxybenzoic acid ethyl ester, 97% as a therapeutic agent, and to explore its potential as a diagnostic tool. Finally, further research could be done to explore the potential of 4-Chloro-2-methoxybenzoic acid ethyl ester, 97% as a tool for drug delivery.

Métodos De Síntesis

The synthesis of 4-Chloro-2-methoxybenzoic acid ethyl ester, 97% is a multi-step process that involves the reaction of 4-chloro-2-methoxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step involving the formation of a methyl ester, and the second step involving the formation of an ethyl ester. The reaction can be carried out at room temperature, and the resulting product is a white solid with a purity of 97%.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Propiedades

IUPAC Name |

ethyl 4-chloro-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-10(12)8-5-4-7(11)6-9(8)13-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNMGBKXKTVUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95%](/img/structure/B6330027.png)

![5-[3-(Methylsulfanyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330041.png)

![5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330078.png)

![5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330079.png)